molecular formula C8H7N5O2 B3143933 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine CAS No. 53967-60-5

6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine

Cat. No.: B3143933
CAS No.: 53967-60-5
M. Wt: 205.17 g/mol
InChI Key: YRDGIBYWECXVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-Tetrazol-5-yl)-1,3-benzodioxol-5-amine (CAS 53967-60-5) is a specialized chemical compound with a molecular formula of C8H7N5O2 and a molecular weight of 205.17 g/mol . This compound features a unique molecular architecture, integrating a 1,3-benzodioxole ring system, a primary amine group, and a 1H-tetrazole ring. The tetrazole moiety is a well-known carboxylic acid bioisostere, making this compound a valuable scaffold in medicinal chemistry and pharmaceutical research for the design of novel drug candidates and for probing biological pathways . The presence of the benzodioxole group further enhances its utility in the development of compounds with potential biological activity. Researchers can employ this chemical in various applications, including as a building block in organic synthesis, for the preparation of more complex molecules, and in material science research. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2H-tetrazol-5-yl)-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-5-2-7-6(14-3-15-7)1-4(5)8-10-12-13-11-8/h1-2H,3,9H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDGIBYWECXVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C3=NNN=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Structural Modification of 6 1h Tetrazol 5 Yl 1,3 Benzodioxol 5 Amine Analogs

The structural framework of 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine offers multiple sites for chemical modification, enabling the systematic development of analogs. These modifications primarily target the tetrazole ring, the benzodioxole moiety, and the amine functional group. Such derivatization strategies are crucial for exploring the chemical space around this scaffold and developing new molecular entities.

Structure Activity Relationship Sar Studies of 6 1h Tetrazol 5 Yl 1,3 Benzodioxol 5 Amine Derivatives

Elucidation of Key Pharmacophoric Elements

Pharmacophore modeling is a crucial step in understanding the interaction of a ligand with its biological target. For derivatives of 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine, several key pharmacophoric elements have been identified as essential for their biological activity. These typically include:

The 1H-tetrazole ring: This acidic heterocycle is often considered a bioisostere of a carboxylic acid group. Its ability to participate in hydrogen bonding and ionic interactions is critical. The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the acidic proton on N1 or N2 can act as a hydrogen bond donor.

The 1,3-benzodioxole moiety: This fused ring system provides a rigid scaffold that properly orients the other functional groups for optimal interaction with a receptor. The oxygen atoms of the dioxole ring can also participate in hydrogen bonding.

The amino group at the 5-position: This primary amine is a key interaction point, often serving as a hydrogen bond donor or a point for further chemical modification to modulate activity and selectivity.

Computational studies and experimental data from various analogs have helped to construct a general pharmacophore model for this class of compounds, highlighting the spatial arrangement of hydrogen bond donors, acceptors, and aromatic features necessary for potent biological effects.

Impact of Substituent Variations on Biological Potency

Systematic modification of the core structure of this compound has provided valuable insights into the SAR of this series. The biological potency is significantly influenced by the nature and position of substituents on both the benzodioxole and the tetrazole rings, as well as modifications to the amino group.

Substitutions on the Benzodioxole Ring:

The introduction of various substituents on the aromatic portion of the benzodioxole ring can modulate the electronic properties and steric profile of the molecule. For instance, the addition of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) can alter the pKa of the tetrazole and the basicity of the amine, thereby influencing binding affinity.

Substituent at C-4 or C-7 Observed Effect on Potency
Small, electron-withdrawing (e.g., -F, -Cl)Often leads to an increase in potency
Bulky groups (e.g., -t-butyl)Generally results in decreased activity due to steric hindrance
Electron-donating groups (e.g., -OCH3)Variable effects, dependent on the specific biological target

Modifications of the Amino Group:

Alkylation or acylation of the 5-amino group has been explored to probe the steric and electronic requirements around this region. Mono-alkylation with small alkyl groups is sometimes tolerated or can even enhance activity, whereas di-alkylation or the introduction of bulky acyl groups often leads to a significant loss of potency, suggesting a specific size limitation for this pocket in the target receptor.

Substitutions on the Tetrazole Ring:

While the parent compound features an unsubstituted 1H-tetrazole, studies on related scaffolds have shown that substitution at the N1 or N2 position of the tetrazole ring can have a profound impact on activity and can also be used to fine-tune pharmacokinetic properties. The choice of the substituent can influence the tautomeric equilibrium of the tetrazole ring, which in turn affects its interaction with the receptor.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For the semi-rigid this compound scaffold, the relative orientation of the tetrazole ring with respect to the plane of the benzodioxole ring is of particular importance.

Conformational analysis, often performed using computational methods such as molecular mechanics and quantum chemistry calculations, has revealed that low-energy conformations are necessary for effective binding. The dihedral angle between the tetrazole ring and the benzodioxole ring is a key parameter. In many active derivatives, a relatively planar conformation is preferred, as it facilitates optimal π-π stacking or other non-covalent interactions with the target protein. The presence of intramolecular hydrogen bonding between the amino group and a nitrogen atom of the tetrazole ring can also stabilize a particular conformation, pre-organizing the molecule for receptor binding.

The correlation between the preferred conformation and biological activity is often established by comparing the conformational profiles of highly active compounds with those of their inactive counterparts. This analysis helps in refining the pharmacophore model and guiding the design of new analogs with improved potency.

Regioisomeric Effects on Activity Profiles

The synthesis of substituted this compound derivatives can potentially lead to the formation of different regioisomers. For example, when introducing a substituent onto the benzodioxole ring, its position relative to the tetrazole and amine groups can significantly impact the biological activity.

Studies on analogous systems have demonstrated that the precise placement of functional groups is crucial. For instance, a substituent at the C-4 position might interact with a different sub-pocket of the receptor compared to the same substituent at the C-7 position. This can lead to dramatic differences in binding affinity and functional activity.

Furthermore, the tetrazole ring itself can exist as two different regioisomers if substituted on one of the nitrogen atoms (N-1 versus N-2). These regioisomers have distinct electronic and steric properties, which can translate into different activity profiles. It has been observed in some tetrazole-containing drug candidates that one regioisomer is significantly more active than the other, highlighting the importance of controlling the regioselectivity during synthesis and isolating the desired isomer for biological evaluation.

Isomer Type General Observation
Positional isomers on the benzodioxole ringActivity is highly sensitive to the substitution pattern.
N-1 vs. N-2 isomers of the tetrazole ringOften exhibit significant differences in biological potency.

Molecular Mechanisms and Biochemical Interactions in Vitro Research

Enzyme Inhibition Studies (e.g., Cyclooxygenase Isozymes COX-1/COX-2)

While no direct cyclooxygenase (COX) inhibition data exists for 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine, the tetrazole moiety is a key structural feature in various compounds designed as selective COX inhibitors. The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of the COX-2 isozyme, whereas the undesired side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutively expressed COX-1 isozyme.

Research into novel tetrazole-based derivatives has shown that this heterocyclic ring can serve as a bioisostere for the acidic groups commonly found in NSAIDs or the sulfonamide group of selective COX-2 inhibitors like celecoxib. Studies on different series of tetrazole derivatives have demonstrated a range of inhibitory activities against COX-1 and COX-2. For instance, certain 1-phenyl-1H-tetrazole derivatives have shown preferential COX-2 inhibition, while analogous 1-methyl-1H-tetrazole compounds resulted in selective COX-1 inhibition. This highlights that substitutions on both the tetrazole ring and adjacent scaffolds significantly influence potency and selectivity.

A study on novel tetrazole derivatives incorporating chalcone, isoxazole, or pyrazole (B372694) central moieties identified compounds with potent in vitro COX-2 inhibitory activity, with IC₅₀ values in the nanomolar range (0.039–0.065 µM). Some of these compounds exhibited COX-2 selectivity indices over 300, surpassing that of celecoxib.

Table 1: In Vitro COX Inhibition by Select Tetrazole Derivatives This table presents data for various tetrazole derivatives, not this compound, to illustrate the activity of this compound class.

Compound TypeTargetIC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
Tetrazole-isoxazole derivativeCOX-20.039317.95
Tetrazole-pyrazole derivativeCOX-20.041297.67
1-Phenyl-1H-tetrazole acetohydrazideCOX-2- (42.38% inhibition)Selective for COX-2
1-Methyl-1H-tetrazole acetohydrazideCOX-1- (40.88% inhibition)Selective for COX-1

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6 Expression)

Specific data on the modulation of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by this compound are not available. However, research on other tetrazole-based compounds with anti-inflammatory properties indicates that inhibition of the COX-2 pathway often leads to downstream effects on pro-inflammatory cytokine production.

TNF-α and IL-6 are key cytokines in the inflammatory cascade. Their overexpression is a hallmark of many chronic inflammatory diseases. Studies on tetrazole derivatives that demonstrated potent COX-2 inhibition also showed a significant reduction in serum levels of TNF-α and IL-6 in in vivo inflammation models. For example, one potent tetrazole-pyrazole derivative was found to decrease rat serum concentrations of TNF-α by 55.3% and IL-6 by 61.6%, activities that were comparable or superior to the reference drug celecoxib. This suggests that compounds from this class can interfere with key inflammatory signaling pathways, although the precise in vitro mechanisms for this compound remain uninvestigated.

Interactions with Protein Targets (e.g., P-glycoprotein ATP Binding Site, TRAP1)

There is no published research detailing the interaction of this compound with the P-glycoprotein (P-gp, also known as MDR1 or ABCB1) ATP binding site or with Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).

P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer by actively transporting a wide range of chemotherapeutic agents out of cells. Compounds that interact with P-gp can act as substrates, inhibitors, or inducers, potentially leading to drug-drug interactions. The evaluation of new chemical entities for their interaction with P-gp is a standard step in drug discovery, but such data for the specific compound of interest has not been reported.

Similarly, TRAP1 is a mitochondrial chaperone protein and a member of the Hsp90 family that is implicated in maintaining mitochondrial integrity and protecting cells from apoptosis, making it a target of interest in oncology. No studies have been published that explore the binding or inhibition of TRAP1 by this compound.

Cellular Pathway Interventions (e.g., Proliferative Pathways in Cell Lines, Fungal Growth Inhibition Mechanisms)

No studies specifically investigating the effect of this compound on proliferative pathways or its antifungal mechanisms were identified. However, the broader class of tetrazole derivatives has been explored for both anticancer and antifungal activities.

Antiproliferative Activity: Various 5-substituted 1H-tetrazole derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines. In one study, a tetrazole derivative, 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, was identified as a potential agent against epidermoid carcinoma (A431 cell line). Another study on 5-aminotetrazole (B145819) Schiff bases reported moderate cytotoxic activity, evaluated using the brine shrimp lethality assay. These findings indicate that the tetrazole scaffold is present in molecules with antiproliferative potential, though the activity is highly dependent on the other substituents in the molecule.

Table 2: Antiproliferative Activity of Select Tetrazole Derivatives This table presents data for various tetrazole derivatives, not this compound, to illustrate the activity of this compound class.

Compound TypeCell LineActivity MetricResult
1,5-disubstituted tetrazoleHaCaT (non-cancerous)CC₅₀> 60 µM (non-cytotoxic)
1,5-disubstituted tetrazoleA549 (Lung Carcinoma)CC₅₀> 60 µM (non-cytotoxic)
o-vanillin Schiff base of 5-aminotetrazoleBrine ShrimpLC₅₀Moderate Lethality

Fungal Growth Inhibition: The tetrazole ring is a component of several known antifungal drugs and experimental agents. Pharmacological screening of various libraries of 2-(1H-tetrazolo-5-yl)anilines and related ureas and quinazolinones has identified compounds with significant antimicrobial and antifungal activity. For example, specific urea (B33335) derivatives containing a tetrazolylaniline core were found to effectively inhibit the growth of Klebsiella pneumoniae. The mechanism of action for these compounds is often related to the inhibition of essential fungal enzymes or disruption of cell wall integrity, but specific pathways have not been elucidated for most novel derivatives.

Target Engagement Methodologies (e.g., Co-Immunoprecipitation Studies with Biotinylated Analogs)

There is no information available in the scientific literature regarding the synthesis or use of a biotinylated analog of this compound for target engagement studies such as co-immunoprecipitation or proximity labeling assays.

This methodology is a powerful tool for identifying the direct protein binding partners of a small molecule within a cell. It involves chemically modifying the compound of interest with a biotin (B1667282) tag, often via a flexible linker. When introduced into cell lysates or live cells, the biotinylated probe binds to its protein target(s). The resulting complex can then be captured using streptavidin-coated beads and the bound proteins identified by mass spectrometry. While this is a common strategy in chemical biology to deorphanize compounds or confirm mechanisms of action, it has not been applied to this compound according to available records.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a cornerstone in the computational evaluation of 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine, providing insights into its potential as a ligand for various biological targets. These simulations predict the preferred orientation of the molecule when bound to a receptor, as well as the strength of the interaction.

Studies on similar tetrazole-containing compounds have demonstrated their potential to interact with a range of protein active sites. For instance, molecular docking studies on other 5-substituted 1H-tetrazole derivatives have revealed their binding affinities with receptors like CSNK2A1, with some derivatives showing binding energies as low as -6.8687 kcal/mol. nih.gov The tetrazole ring, with its multiple nitrogen atoms, often participates in crucial hydrogen bonding and other electrostatic interactions, which are key to stabilizing the ligand-receptor complex. uobaghdad.edu.iq

In the context of this compound, docking studies would likely explore its interactions with various enzymes or receptors where the benzodioxole and tetrazole moieties can form specific contacts. The amine group can act as a hydrogen bond donor, while the oxygen atoms of the benzodioxole and the nitrogen atoms of the tetrazole can act as acceptors. uobaghdad.edu.iq The planar structure of the benzodioxole ring system may also facilitate π–π stacking interactions with aromatic residues in a protein's active site. researchgate.net

Table 1: Illustrative Molecular Docking Results for Tetrazole Derivatives

Target Protein Ligand Binding Energy (kcal/mol) Interacting Residues
CSNK2A1 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile -6.8687 Not Specified in Abstract
MDM2 N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine -359.20 GLN72, HIS73

Note: This table presents data for structurally related compounds to illustrate the type of information obtained from molecular docking studies.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound. These calculations provide a deep understanding of the molecule's geometry, charge distribution, and orbital energies.

For related aminotetrazoles, DFT calculations have been used to explain structural peculiarities, such as the planarity of the amino group with the tetrazole ring and the shortening of the exocyclic C-N bond. researchgate.net These features suggest a significant interaction between the lone pair of the amino group and the π-system of the tetrazole ring. researchgate.net Similar calculations for this compound would likely reveal a delocalized electron system extending over both the benzodioxole and tetrazole rings.

DFT studies on similar heterocyclic compounds have also been used to determine properties like the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and kinetic stability. growingscience.com A smaller energy gap suggests higher reactivity. Furthermore, these calculations can elucidate the molecular electrostatic potential, identifying regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting non-covalent interactions.

Table 2: Representative Data from Quantum Mechanical Calculations on Related Molecules

Property Molecule Calculated Value Method
C5-N amino bond length 5-aminotetrazoles 1.330(2) - 1.3374(16) Å X-ray Diffraction (supported by DFT)
Energy Gap (ΔEgap) Caffeine 4.42 eV DFT (B3LYP/6‑311G(d,p))

Note: This table provides examples of data obtained from quantum mechanical calculations on analogous compounds to demonstrate the scope of such analyses.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective of this compound, capturing its conformational changes over time and the dynamics of its interaction with biological targets. These simulations can provide a more realistic model of the binding process compared to static docking studies.

MD simulations on systems involving tetrazole derivatives have been used to assess the stability of ligand-protein complexes. nih.gov For instance, simulations of dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate have been used to analyze its structural properties in a cocrystal. rsc.org In the case of this compound, MD simulations could be used to study its conformational flexibility, the stability of its binding to a target protein, and the role of solvent molecules in the binding process.

These simulations can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. By analyzing the trajectory of the simulation, researchers can identify key interactions that are maintained throughout the binding event and understand the dynamic behavior of the ligand in the active site.

Table 3: Illustrative Output from Molecular Dynamics Simulations of Bioactive Molecules

System Simulation Length Key Finding
Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate/ε-CL-20 cocrystal Not specified Formation of new structures with hydrogen bonds and van der Waals forces.

Note: This table showcases the type of insights gained from molecular dynamics simulations on related compounds.

In Silico Computational Profiling for Molecular Properties

In silico computational profiling involves the use of various computational models to predict the physicochemical and pharmacokinetic properties of a molecule. For this compound, this profiling is essential for assessing its drug-likeness and potential for further development.

These profiles typically include predictions of properties such as solubility, lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors, which are often evaluated against criteria like Lipinski's rule of five. Studies on other tetrazole derivatives have included in silico prediction of their ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties. nih.gov

For this compound, such profiling would provide early indications of its potential oral bioavailability and metabolic stability. The presence of the tetrazole group can influence properties like acidity and metabolic resistance, while the benzodioxole moiety can affect its lipophilicity and potential for metabolic interactions. uobaghdad.edu.iq

Table 4: Predicted Molecular Properties for a Hypothetical Compound with Similar Moieties

Property Predicted Value
Molecular Weight ~205.17 g/mol
LogP 1.5 - 2.5
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5

Note: This table presents hypothetical predicted properties for a molecule with the same formula as this compound to illustrate the output of in silico profiling.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool for identifying the essential structural features of a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would highlight the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for its interaction with a specific target.

Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify other molecules with similar features that may have comparable or improved activity. This approach has been successfully applied to various classes of compounds to discover new drug candidates.

The pharmacophore for this compound would likely include features corresponding to the amine group (hydrogen bond donor), the tetrazole nitrogens (hydrogen bond acceptors), and the aromatic benzodioxole ring (hydrophobic and aromatic feature). This model could then guide the design of new analogs with potentially enhanced activity.

Table 5: Common Pharmacophoric Features of Tetrazole-Containing Compounds

Feature Description
Hydrogen Bond Acceptor Nitrogen atoms of the tetrazole ring.
Hydrogen Bond Donor Amine or N-H group on the tetrazole ring.
Aromatic Ring The phenyl or other aromatic systems attached to the tetrazole.

Note: This table outlines common pharmacophoric features found in bioactive tetrazole derivatives.

Table of Compound Names

Compound Name
This compound
3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile
N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine
Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate

Based on a comprehensive review of the available scientific literature, there is no specific in vitro research data for the compound This compound corresponding to the requested biological activities.

The search for scholarly articles and studies did not yield any specific results, data tables, or detailed findings regarding the following for this particular compound:

Anticancer Activity: No studies were found evaluating the cytotoxicity or antiproliferative effects of this compound on human cancer cell lines such as MCF-7, Caco-2, HeLa, SKBR-3, HT-29, or PC-3.

Antimicrobial Activity: No data is available on the antibacterial spectrum and efficacy against Gram-positive or Gram-negative bacteria, nor on the antifungal spectrum and efficacy against yeasts or moulds.

Antitubercular Activity: There is no published research on the in vitro antitubercular activity of this compound.

While the broader classes of tetrazole and benzodioxole derivatives have been investigated for these biological activities, the specific data for this compound is not present in the available literature. Therefore, it is not possible to generate the requested article with scientifically accurate, specific findings and data tables for this compound.

Biological Activity Profiles in Vitro Studies Only

Antiparasitic Activity Research (e.g., against Leishmania Species)

No in vitro studies detailing the antiparasitic activity of 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine against any Leishmania species or other parasites have been identified in the current body of scientific literature. Consequently, no data tables on its efficacy, such as IC50 values, can be provided.

Anti-inflammatory Activity Research (In Vitro Cell-Based or Biochemical Assays)

There is a lack of published in vitro research investigating the anti-inflammatory properties of this compound. Studies using cell-based assays (e.g., measuring cytokine inhibition in macrophages) or biochemical assays (e.g., cyclooxygenase enzyme inhibition) for this specific compound are not available. Therefore, no data on its anti-inflammatory potential can be presented.

Conclusion and Future Research Perspectives

Identification of Research Gaps and Challenges

The primary research gap is the lack of empirical data on the synthesis, characterization, and biological evaluation of 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine. The synthesis of this compound, while theoretically plausible, may present challenges in terms of regioselectivity and functional group compatibility. The key challenge lies in the introduction of the tetrazole ring onto the substituted benzodioxole core.

Furthermore, there is a complete absence of information regarding its physicochemical properties, such as solubility, lipophilicity, and pKa, which are crucial for understanding its potential as a drug candidate. The biological activity of this specific compound remains entirely unexplored. While inferences can be drawn from related structures, dedicated in vitro and in vivo studies are necessary to determine its actual pharmacological profile.

Proposed Directions for Advanced Synthetic Methodologies

A plausible synthetic route to this compound could commence from a suitable aminobenzodioxole precursor. The most direct and widely employed method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) source with an organic nitrile. acs.orgnih.govorganic-chemistry.orgresearchgate.netacs.org

A proposed synthetic pathway could involve the following key steps:

Nitration and Reduction: Starting with 1,3-benzodioxole, nitration followed by selective reduction would yield an aminobenzodioxole derivative.

Introduction of a Cyano Group: The amino group could be converted to a cyano group via a Sandmeyer reaction.

Cycloaddition: The resulting cyanobenzodioxole would then undergo a [3+2] cycloaddition reaction with an azide, such as sodium azide, often in the presence of a catalyst like a zinc salt, to form the tetrazole ring. acs.orgorganic-chemistry.org The reaction conditions would need to be carefully optimized to ensure good yields and avoid side reactions.

Final Amination: Subsequent nitration and reduction would introduce the final amine group at the desired position.

Alternative strategies could explore the construction of the tetrazole ring at an earlier stage of the synthesis. The development of a robust and scalable synthetic route will be a critical first step in enabling further investigation of this compound.

Recommendations for Further In Vitro Mechanistic Studies

Given the structural features of this compound, several avenues for in vitro mechanistic studies are warranted. The tetrazole moiety, as a carboxylic acid bioisostere, suggests that the compound could be a competitive inhibitor of enzymes that recognize carboxylate substrates. nih.govnih.gov

Recommended In Vitro Studies:

Study TypeRationalePotential Targets
Enzyme Inhibition Assays The benzodioxole core is present in known enzyme inhibitors. The tetrazole can mimic a carboxylate group.Cyclooxygenases (COX-1, COX-2), Lipoxygenases, other metabolic enzymes.
Receptor Binding Assays The overall structure may have affinity for specific receptors.G-protein coupled receptors (GPCRs), nuclear receptors.
Antimicrobial Activity Screening Tetrazole derivatives have shown broad-spectrum antimicrobial activity.Various strains of bacteria and fungi.
Anticancer Activity Screening Both benzodioxole and tetrazole moieties are found in compounds with antiproliferative effects.A panel of human cancer cell lines.

Mechanistic studies should aim to elucidate the mode of action, such as identifying the specific binding site on a target enzyme or receptor. Techniques like X-ray crystallography of the compound bound to its target could provide valuable structural insights.

Potential for Rational Design of Novel Bioactive Scaffolds

The this compound scaffold holds significant potential for the rational design of novel bioactive molecules. The core structure can be systematically modified to explore structure-activity relationships (SAR).

Potential Modifications for SAR Studies:

Substitution on the Tetrazole Ring: Alkylation or arylation of the tetrazole nitrogen atoms could modulate the compound's electronic properties and steric profile.

Modification of the Amine Group: Acylation, alkylation, or incorporation of the amine into a heterocyclic ring could influence binding interactions and pharmacokinetic properties.

Substitution on the Benzodioxole Ring: Introduction of various substituents on the aromatic portion of the benzodioxole ring could be explored to optimize target affinity and selectivity.

By systematically exploring these modifications and correlating the structural changes with biological activity, it will be possible to develop a comprehensive SAR for this class of compounds. This knowledge can then be used to design more potent and selective derivatives with improved therapeutic potential. The tetrazole moiety's ability to act as a bioisostere provides a powerful tool for fine-tuning the properties of these novel scaffolds. tandfonline.comdrughunter.com

Q & A

Q. What are the recommended synthetic routes for 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine?

The compound can be synthesized via condensation reactions involving sodium hydroxide and ethanol under reflux conditions. For example, a related benzodioxol derivative was synthesized by reacting 3,5-dimethoxy-4-hydroxy acetophenone with a benzodioxol-5-amine precursor in ethanol and 2N NaOH at 100°C for 16 hours . Alternative methods include nucleophilic substitution or cyclization reactions targeting the tetrazole ring .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXTL is the gold standard. These tools refine structural parameters, including bond lengths and angles, and validate hydrogen bonding patterns. SCXRD is particularly effective for resolving the tetrazole ring's tautomeric form and benzodioxol conformation .

Q. What experimental techniques are used to assess its thermodynamic stability?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) measure decomposition temperatures and enthalpy changes. Condensed-phase thermochemistry data from NIST (e.g., heat of combustion) can supplement experimental results .

Q. What are the basic safety protocols for handling this compound?

Use personal protective equipment (PPE) including gloves, lab coats, and fume hoods. Avoid bodily exposure, as tetrazole derivatives may exhibit uncharacterized toxicity. Follow institutional guidelines for waste disposal and adhere to ethical standards for non-therapeutic research .

Q. How can its interaction with biological macromolecules be preliminarily screened?

Fluorescence quenching assays with bovine serum albumin (BSA) or DNA intercalation studies using UV-Vis spectroscopy provide initial insights. For example, tetrazole-containing analogs show static quenching mechanisms with BSA, indicating strong binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in binding affinities or mechanisms can arise from assay conditions (pH, temperature) or compound purity. Validate results using orthogonal methods:

  • Fluorescence lifetime measurements to distinguish static vs. dynamic quenching .
  • Circular dichroism (CD) to monitor protein secondary structure changes upon binding .
  • Isothermal titration calorimetry (ITC) for precise thermodynamic profiling .

Q. What strategies optimize its physicochemical properties for drug development?

  • Salt formation : Ionic derivatives (e.g., potassium or ammonium salts) improve solubility and thermal stability. For example, tetrazole salts of analogous compounds exhibit decomposition temperatures >250°C .
  • Co-crystallization : Modify crystal packing via co-formers to enhance bioavailability .

Q. How can computational modeling predict its reactivity or stability?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox activity. Gaussian 03/09 is widely used for heat of formation and detonation velocity predictions in energetic materials research .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

Q. What advanced characterization techniques validate its structural dynamics?

  • Variable-temperature NMR to study tautomerism in the tetrazole ring.
  • Time-resolved X-ray diffraction to monitor conformational changes under thermal stress .

Q. How can its potential as a high-energy material be evaluated?

  • Impact sensitivity testing : Use a BAM drop hammer to measure thresholds (e.g., >40 J indicates low sensitivity) .
  • Detonation velocity calculations : Apply the Kamlet-Jacobs equation with EXPLO5 software, incorporating experimental density and computational enthalpy data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine
Reactant of Route 2
6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.